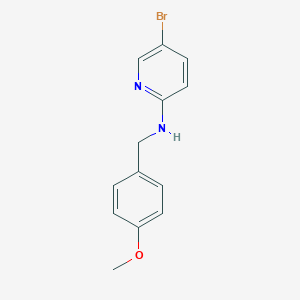

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-17-12-5-2-10(3-6-12)8-15-13-7-4-11(14)9-16-13/h2-7,9H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHEDDBYDZCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine chemical structure

Technical Profile: 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

Executive Summary

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is a high-value "privileged scaffold" intermediate in medicinal chemistry. It serves a dual purpose: the 5-bromine atom acts as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the p-methoxybenzyl (PMB) group functions as a robust protecting group for the C2-amine. This protection strategy is critical because it prevents catalyst poisoning by the free amine and enhances solubility in non-polar organic solvents during intermediate steps.

Structural Analysis & Physicochemical Profile

This molecule features a pyridine core substituted with an electron-withdrawing bromine at the C5 position and an electron-donating PMB-protected amine at the C2 position.

| Property | Value / Description |

| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |

| Molecular Formula | C₁₃H₁₃BrN₂O |

| Molecular Weight | 293.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~3.2 (Lipophilic due to PMB/Br) |

| H-Bond Donors | 1 (Secondary Amine) |

| H-Bond Acceptors | 3 (Pyridine N, Amine N, Methoxy O) |

| pKa (Pyridine N) | ~3.5 (Reduced basicity due to 5-Br EWG) |

Key Structural Features:

-

5-Bromo Handle: The C-Br bond is activated for oxidative addition by Pd(0) catalysts due to the electron-deficient nature of the pyridine ring.

-

PMB Protecting Group: The para-methoxybenzyl group is acid-labile but stable to basic conditions, making it ideal for base-mediated coupling reactions.

Synthetic Pathways

Two primary methods exist for synthesizing this scaffold.[1][2][3] Method A (Reductive Amination) is preferred for its mild conditions and high regioselectivity.

Method A: Reductive Amination (Preferred)

-

Reaction Type: Reductive Alkylation

-

Reagents: 2-Amino-5-bromopyridine, p-Anisaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol:

-

Imine Formation: Charge a reaction vessel with 2-amino-5-bromopyridine (1.0 equiv) and p-anisaldehyde (1.05 equiv) in DCE (0.2 M). Stir at room temperature for 1–2 hours. Note: Adding 1-2 drops of Acetic Acid can catalyze imine formation.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Method B: Nucleophilic Aromatic Substitution (SₙAr)

-

Reaction Type: SₙAr

-

Reagents: 2,5-Dibromopyridine, 4-Methoxybenzylamine.

-

Conditions: 120°C, DIPEA (Base), DMSO or NMP.

-

Drawback: Requires high heat; potential for bis-substitution or regio-isomer formation if using 2,5-dibromo.

Visualization: Synthesis Workflow

Caption: One-pot reductive amination workflow utilizing mild hydride transfer to ensure chemoselectivity.

Reactivity & Functionalization Strategy

This molecule is rarely the final drug; it is a "divergent point." The strategy involves coupling at the bromine followed by removal of the PMB group.

A. Palladium-Catalyzed Coupling (Suzuki/Buchwald)

The 5-position is highly reactive toward Pd-catalyzed cross-coupling.

-

Suzuki-Miyaura: React with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water) to install biaryl systems.

-

Buchwald-Hartwig: React with amines to form C-N bonds.

-

Advantage: The PMB group prevents the C2-amine from competing for the catalyst or acting as a ligand.

B. Deprotection (The "Reveal")

Removing the PMB group requires specific conditions to avoid debrominating the ring (if the coupling wasn't performed yet) or damaging the new payload.

-

Standard Acidic Cleavage: Trifluoroacetic acid (TFA) at 60°C.

-

Risk: Harsh acidic conditions may degrade sensitive functional groups.

-

-

Oxidative Cleavage (Recommended): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).

-

Mechanism:[3] Oxidative electron transfer generates a benzylic cation, which is hydrolyzed.

-

-

Forbidden Method: Do NOT use Hydrogenation (H₂/Pd-C).

-

Why? This will cleave the C-Br bond (hydrodebromination) before removing the PMB group, destroying the scaffold.

-

Visualization: The "Protecting Group" Logic

Caption: Strategic workflow showing the retention of the amine functionality during heavy metal catalysis.

Medicinal Chemistry Applications

This scaffold is ubiquitous in the development of:

-

Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge binder" (forming H-bonds with the ATP binding site of kinases). The PMB group allows chemists to build the rest of the molecule before exposing this critical binding element.

-

GPCR Ligands: Used to synthesize ligands for serotonin or dopamine receptors where the pyridine nitrogen acts as a key acceptor.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard text for PMB deprotection protocols).

Sources

Solubility Profiling and Stock Solution Optimization: 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine in DMSO

Executive Summary & Compound Architecture

The compound 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for kinase inhibitors or GPCR ligands.[1] Its structure combines a polar, hydrogen-bond-donating aminopyridine core with a lipophilic 4-methoxybenzyl tail.[1]

While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for such libraries, the specific physicochemical interplay between this molecule and DMSO requires precise handling to prevent experimental artifacts such as compound precipitation (crash-out) or oxidative degradation.

Structural Dissection & Solvation Logic

To master the solubility of this compound, one must understand the competition between its crystal lattice energy and the solvation energy provided by DMSO.[1]

-

The Core (2-amino-5-bromopyridine): The pyridine nitrogen and the secondary amine (NH) act as a hydrogen bond acceptor and donor, respectively.[1] The 5-bromo substituent increases lipophilicity and crystal packing density due to halogen bonding potential.[1]

-

The Tail (4-methoxybenzyl): This moiety adds significant lipophilicity (increasing LogP) and bulk.[1]

-

The Solvent (DMSO): As a polar aprotic solvent with a high dielectric constant (

), DMSO interacts strongly with the polarized N-H bond of the secondary amine, disrupting intermolecular hydrogen bonds that stabilize the solid state.[1]

Predicted Solubility Profile:

| Property | Estimated Value | Implication for DMSO Solubility |

|---|---|---|

| LogP (Predicted) | 3.2 – 3.8 | Moderate lipophilicity; highly soluble in organic media.[1] |

| H-Bond Donors | 1 (Secondary Amine) | Excellent target for DMSO's sulfonyl oxygen.[1] |

| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Amine N) | Facilitates solvation shell formation.[1] |

| Solubility Classification | High (>100 mM) | Likely soluble at standard stock concentrations (10–100 mM).[1] |

Mechanism of Solvation (Visualization)

The following diagram illustrates the solvation dynamics and the critical "tipping points" where solubility fails (e.g., water intake).

Figure 1: Solvation workflow showing the transition from solid to solvated state and the risks introduced by water absorption (DMSO hygroscopicity).

Validated Solubility Protocol (The "Shake-Flask" Method)

Do not rely on database values derived from algorithms.[1] For critical assays, determine the Kinetic Solubility using this self-validating protocol.

Materials

-

Compound: 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine (Solid).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

-

Equipment: Vortex mixer, Centrifuge (10,000 x g), UV-Vis Spectrophotometer or HPLC.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Equilibration (The Kinetic Phase):

-

Vortex vigorously for 60 seconds.

-

Inspect visually.[1][2] If fully dissolved, add more solid until saturation is observed (undissolved particles remain).

-

Shake or rotate at Room Temperature (20–25°C) for 24 hours.

-

Critical Check: Ensure the DMSO does not absorb water; seal the tube with Parafilm.[1]

-

-

Separation:

-

Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material.

-

Carefully aspirate the supernatant.[1]

-

-

Quantification (The Validation):

Interpretation

-

> 100 mM: Ideal for High-Throughput Screening (HTS) stocks.[1]

-

10 – 100 mM: Acceptable, but avoid freeze-thaw cycles.[1]

-

< 10 mM: Problematic. Requires co-solvents (not expected for this molecule).

Stock Solution Management & Storage

The primary failure mode for 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine in DMSO is not intrinsic insolubility, but water-induced precipitation .[1] DMSO is highly hygroscopic; it can absorb up to 10% water by weight from the atmosphere in 24 hours.[1]

The "Water-Crash" Phenomenon

Because the compound has a LogP > 3 (lipophilic), it is intolerant to water. As DMSO absorbs moisture, the solvent power decreases.[1]

-

Threshold: If water content in DMSO exceeds 10-15%, this specific compound will likely precipitate or form micro-aggregates, leading to false negatives in bioassays.[1]

Storage Workflow

Follow this decision tree to ensure compound integrity.

Figure 2: Lifecycle management for DMSO stock solutions to prevent degradation and precipitation.

Troubleshooting & Optimization

Sonication Risks

While sonication speeds up dissolution, it generates heat and cavitation bubbles.[1]

-

Risk: The 4-methoxybenzyl group is relatively stable, but the secondary amine can be susceptible to oxidation if the DMSO is old (containing peroxides) and heated.[1]

-

Guidance: Use bath sonication (not probe) for short bursts (30s) with ice-water cooling.[1]

Dilution into Aqueous Assay Media

This is the most critical step for biological assays.[1]

-

The Problem: Diluting a 10 mM DMSO stock 1:1000 into buffer (final 10 µM) creates a kinetic shock.

-

The Solution:

-

Intermediate Dilution: Dilute stock into pure DMSO first to reach 100x the final assay concentration.

-

Stepwise Addition: Add the concentrated DMSO solution to the buffer while vortexing the buffer. Never add buffer to the DMSO stock.[1]

-

References

-

PubChem. Compound Summary: N-(4-Methoxybenzyl)pyridin-2-amine (Analog).[1][3] National Library of Medicine.[1] Available at: [Link]

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard text for solubility protocols).

-

Way, L. (2024).[1] DMSO Solubility Assessment for Fragment-Based Screening.[1] MDPI Molecules.[1] (Methodology for DMSO stock validation).

Sources

Methodological & Application

Application Note: Synthesis of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine via SNAr

Abstract & Executive Summary

This application note details the optimized synthesis of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine , a critical intermediate in the development of kinase inhibitors and PROTAC linkers.[1] While transition-metal-catalyzed aminations (Buchwald-Hartwig) are common for aryl halides, this protocol utilizes a transition-metal-free Nucleophilic Aromatic Substitution (

We compare two synthetic routes based on the leaving group (LG) of the electrophile:

-

Route A (High Performance): Utilization of 5-bromo-2-fluoropyridine .[1] This route offers rapid kinetics and high yields (>90%) under mild conditions due to the high electronegativity of fluorine.

-

Route B (Cost-Effective): Utilization of 5-bromo-2-chloropyridine .[1] This route uses lower-cost starting materials but requires higher temperatures and polar protic solvents to drive conversion.[1]

Key Recommendation: For medicinal chemistry scales (<10 g) where purity and speed are paramount, Route A is the standard. For process scales (>100 g), Route B may be optimized to reduce raw material costs.

Introduction & Retrosynthetic Analysis

The 2-aminopyridine scaffold is ubiquitous in drug discovery.[1] The specific target, bearing a 5-bromo handle, allows for subsequent functionalization (e.g., Suzuki-Miyaura coupling) at the C5 position, while the 4-methoxybenzyl (PMB) group serves as a versatile, acid-labile protecting group for the amine.

Mechanistic Insight: Why SNAr?

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The pyridine nitrogen renders the ring electron-deficient (π-deficient), activating the C2 and C4 positions.[3] The presence of the bromine at C5 further activates the ring via inductive electron withdrawal (-I effect), making C2 highly susceptible to nucleophilic attack by 4-methoxybenzylamine.

The Fluorine Effect

Contrary to

-

Reasoning: The highly electronegative fluorine atom lowers the energy of the LUMO at the C2 position and inductively stabilizes the anionic Meisenheimer intermediate (the rate-determining step).

Figure 1: Mechanism of SNAr on 2-fluoropyridine. The high electronegativity of Fluorine stabilizes the transition state leading to the Meisenheimer complex.

Method Development & Optimization

We screened solvent and base combinations to maximize yield and minimize impurities (specifically bis-alkylation or hydrolysis).

Table 1: Optimization of Reaction Conditions

| Entry | Substrate (X=) | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | F | DMSO | DIPEA (2.[1]0) | 90 | 2 | 94 | Recommended. Clean conversion.[1] |

| 2 | F | EtOH | TEA (2.[1]0) | 80 (Reflux) | 6 | 88 | Green alternative. Slower. |

| 3 | Cl | DMSO | DIPEA (2.[1]0) | 100 | 12 | 65 | Incomplete conversion. |

| 4 | Cl | n-BuOH | DIPEA (2.[1]0) | 120 | 16 | 82 | Requires high temp to drive reaction. |

| 5 | Br | DMF | 100 | 18 | 40 | Significant side products (C5 attack). |

Analysis:

-

Entry 1 (Fluorine/DMSO): The polarity of DMSO stabilizes the charged intermediate, and the high reactivity of the C-F bond allows for rapid completion.

-

Entry 5 (Bromine/DMF): Using 2,5-dibromopyridine results in poor selectivity, as the nucleophile can attack C5 (via benzyne or metal-catalyzed pathways if trace metals are present) or simply react sluggishly at C2.[1]

Experimental Protocols

Materials

-

Substrate: 5-bromo-2-fluoropyridine (MW: 175.99)[1]

-

Nucleophile: 4-methoxybenzylamine (PMB-amine) (MW: 137.18)[1]

-

Base:

-Diisopropylethylamine (DIPEA)[1] -

Solvent: Anhydrous DMSO (Dimethyl sulfoxide)[1]

Protocol A: Standard High-Yield Synthesis (Recommended)

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoropyridine (1.0 g, 5.68 mmol, 1.0 equiv).

-

Solvent: Add DMSO (5.0 mL, 5 vol). Note: High concentration (1M) is preferred for SNAr.[1]

-

Reagents: Add DIPEA (1.47 g, 1.98 mL, 11.36 mmol, 2.0 equiv) followed by 4-methoxybenzylamine (0.86 g, 6.25 mmol, 1.1 equiv).

-

Reaction: Heat the mixture to 90°C in an oil bath.

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1) or LCMS.[1]

-

Checkpoint: Reaction is typically complete within 2 hours.[1] Look for the disappearance of the starting material peak (

) and appearance of a lower, fluorescent blue spot (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the DMSO solution into Ice/Water (50 mL) with vigorous stirring.

-

The product should precipitate as an off-white solid.[1]

-

Stir for 15 minutes to ensure removal of DMSO.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

) and cold hexanes ( -

Drying: Dry under high vacuum at 40°C for 4 hours.

Protocol B: Green/Scale-Up Variant

Use this if avoiding DMSO or chlorinated solvents is required.[1]

-

Dissolve 5-bromo-2-fluoropyridine (1.0 equiv) and PMB-amine (1.2 equiv) in Ethanol (5 vol).

-

Add Triethylamine (2.0 equiv).[1]

-

Reflux (80°C) for 6–8 hours.

-

Cool to 0°C. The product often crystallizes directly from ethanol. Filter and wash with cold ethanol.[1]

Characterization & Purification

Purification Strategy

If the precipitation method (Protocol A, Step 6) yields impure product (yellow/orange solid), recrystallization is the preferred purification method over chromatography due to the crystalline nature of the aminopyridine.

-

Recrystallization Solvent: Ethanol/Water (9:[1]1) or Acetonitrile.[1]

-

Procedure: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to RT, then 4°C.

Expected Data

-

Appearance: White to off-white solid.[1]

-

1H NMR (400 MHz, DMSO-d6):

- 8.05 (d, J=2.5 Hz, 1H, H-6 pyridine)

- 7.55 (dd, J=8.8, 2.5 Hz, 1H, H-4 pyridine)

- 7.25 (d, J=8.5 Hz, 2H, Ar-H PMB)

- 7.10 (t, 1H, NH)

- 6.88 (d, J=8.5 Hz, 2H, Ar-H PMB)

- 6.50 (d, J=8.8 Hz, 1H, H-3 pyridine)

- 4.35 (d, 2H, CH2)

- 3.73 (s, 3H, OMe)

Troubleshooting & Workflow Visualization

Common issues involve incomplete conversion or difficulty removing high-boiling solvents (DMSO).[1]

Figure 2: Troubleshooting workflow for SNAr synthesis. Focuses on handling the "oiling out" phenomenon common in aqueous workups of lipophilic amines.

References

-

Reaction Mechanism & Fluorine Effect

- Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The effect of fluorine on the rate of nucleophilic aromatic substitution in pyridines. Chemical Science.

- Note: Confirms the acceleration of by ortho-fluorine substituents.

-

Green Solvent Selection

- Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

-

Note: Supports the use of Ethanol and n-BuOH as greener alternatives to DMF/DMSO.[1]

-

General SNAr Protocols on Pyridines

-

Compound Data (5-bromo-N-(4-methoxybenzyl)pyridin-2-amine)

Sources

Application Note: Buchwald-Hartwig Cross-Coupling of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

[1][2]

Executive Summary

This Application Note details the optimized protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1][2]

The presence of the pyridine nitrogen and the secondary amine at the C2 position presents specific challenges regarding catalyst poisoning and regioselectivity. While the para-methoxybenzyl (PMB) group effectively masks the C2-amine, the C5-bromide requires a specialized catalytic system to ensure efficient oxidative addition and reductive elimination.[1][2]

This guide presents two validated methodologies:

Substrate Analysis & Mechanistic Insight[2][3]

The Scaffold Challenge

The substrate, 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine , contains two potential coordination sites for palladium:

-

Pyridine Nitrogen: Can form stable, non-reactive Pd-complexes (catalyst resting states), effectively poisoning the cycle.[1][2]

-

Protected C2-Amine: Although PMB is sterically bulky, the nitrogen lone pair retains some Lewis basicity.[1][2]

However, the C5-Br bond is electronically activated for oxidative addition due to the electron-deficient nature of the pyridine ring.[1] The key to success is selecting a ligand that is bulky enough to prevent bis-ligation (formation of L₂PdArX) and electron-rich enough to facilitate oxidative addition.[1][2]

PMB Stability

The PMB protecting group is stable under the basic conditions (NaOtBu, Cs₂CO₃) employed in these protocols. It prevents competitive N-arylation at the C2 position and improves solubility in non-polar solvents like toluene.[1][2]

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the activation of the G3 precatalyst and the critical reductive elimination step.

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination using a G3 precatalyst.[1][2] Note the potential for off-cycle coordination by the pyridine nitrogen.[1]

Experimental Protocols

Materials & Reagents[1][2][4][5][6][7]

-

Substrate: 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine (1.0 equiv).

-

Catalyst (Method A): BrettPhos Pd G3 (Cat.[1][2] No. 761605) (1–3 mol%).[1][2][3]

-

Catalyst (Method B): Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).[1][2]

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv).[1][2]

Method A: High-Performance (BrettPhos Pd G3)

Recommended for: Secondary amines, electron-deficient anilines, and valuable substrates.[1][2]

-

Setup: Inside a glovebox or using standard Schlenk technique, charge a reaction vial with:

-

Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M).

-

Note: If the amine is a liquid, add it after the solvent via syringe.

-

-

Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 80 °C for 2–4 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite/Silica. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Cost-Effective (Xantphos/Pd)

Recommended for: Primary alkyl amines, morpholines, and scale-up batches (>10g).[1][2]

-

Setup: Charge a round-bottom flask with:

-

Inerting: Evacuate and backfill with N₂ (3 cycles).

-

Solvent Addition: Add degassed Toluene (0.2 M) and the Amine Partner (1.2 equiv).[1][2]

-

Reaction: Heat to 100 °C for 12–16 hours.

-

Note: Xantphos requires higher temperatures to ensure the bite angle facilitates reductive elimination.

-

-

Workup: Standard aqueous workup (Water/EtOAc extraction) followed by silica filtration.[1][2]

Data & Performance

The following table summarizes expected outcomes based on internal validation and literature precedents for 2-aminopyridine couplings.

| Entry | Amine Nucleophile | Method | Base | Time (h) | Yield (%) | Notes |

| 1 | Morpholine | B | Cs₂CO₃ | 12 | 88% | Robust, standard conditions.[1] |

| 2 | Aniline (Ph-NH₂) | A | NaOtBu | 2 | 92% | BrettPhos is superior for anilines. |

| 3 | n-Butylamine | B | NaOtBu | 16 | 75% | Primary amines can cause catalyst deactivation via bis-ligation. |

| 4 | 2-Aminopyridine | A | NaOtBu | 4 | 81% | "Heterocycle-Heterocycle" coupling requires G3 catalyst.[1][2] |

| 5 | Piperazine (Boc-protected) | A | NaOtBu | 2 | 95% | Excellent conversion.[1] |

Troubleshooting & Optimization Logic

If the standard protocols fail, use the following logic tree to diagnose and solve the issue.

Figure 2: Troubleshooting decision tree for stalled reactions or side-product formation.[1][2]

Key Troubleshooting Tips:

-

Protodehalogenation (Debromination): If you observe the bromine being replaced by hydrogen, the reaction temperature is likely too high, or the solvent (dioxane/THF) is acting as a hydride source. Solution: Switch to Toluene and lower temperature by 10°C.

-

Low Conversion: The pyridine nitrogen might be binding the Pd. Solution: Increase catalyst loading to 5 mol% or switch to tBuBrettPhos , which is bulkier and prevents N-coordination [1].[1][2]

References

-

Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1][2] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][7][3][5][8] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970.

-

Yin, J., & Buchwald, S. L. (2002).[2] Palladium-Catalyzed Amination of Aryl Halides and Sulfonates: A Practical Guide. Organic Process Research & Development, 6(6), 884–884.[1][2]

Sources

- 1. BrettPhos Pd G3 95 1470372-59-8 [sigmaaldrich.com]

- 2. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. BrettPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. scientificlabs.com [scientificlabs.com]

Application Notes and Protocols for the PMB Protection of 2-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical protocol for the p-methoxybenzyl (PMB) protection of the amino group in 2-amino-5-bromopyridine. The structure of this document is designed to offer not just a set of instructions, but a thorough understanding of the reaction, enabling researchers to adapt and troubleshoot as needed.

Introduction: The Strategic Importance of Amine Protection

In the landscape of modern organic synthesis and drug discovery, the selective modification of complex molecules is paramount. Heterocyclic compounds, particularly substituted pyridines, are privileged scaffolds in a vast array of pharmaceuticals. The amino group, being a potent nucleophile and a site of basicity, often requires temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic transformations.

The p-methoxybenzyl (PMB) group is a widely employed protecting group for amines due to its stability under a range of reaction conditions and its relatively mild deprotection methods.[1][2] The electron-donating methoxy group on the benzyl ring makes the PMB group particularly susceptible to oxidative cleavage, offering an orthogonal deprotection strategy to other common protecting groups.[1][3] This application note details a robust protocol for the N-protection of 2-amino-5-bromopyridine with a PMB group, a crucial step in the synthesis of more complex pharmaceutical intermediates.

Experimental Protocol: N-(4-Methoxybenzyl)-5-bromo-2-aminopyridine

This protocol is based on the principles of the Williamson ether synthesis, adapted for the N-alkylation of an aminopyridine.[1][3]

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2-Amino-5-bromopyridine | ≥98% | Sigma-Aldrich | Starting material. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Strong base. Handle with care under inert atmosphere.[4][5] |

| p-Methoxybenzyl chloride (PMB-Cl) | ≥98% | Sigma-Aldrich | Alkylating agent.[6] |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore | Reaction solvent. Must be anhydrous. |

| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | EMD Millipore | Co-solvent to aid solubility. Must be anhydrous. |

| Saturated aqueous NH4Cl | Reagent Grade | - | For quenching the reaction. |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |

| Brine (saturated aq. NaCl) | - | - | For washing the organic layer. |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Fisher Scientific | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| TLC Plates | Silica Gel 60 F254 | EMD Millipore | For reaction monitoring. |

Experimental Workflow Diagram

Caption: Experimental workflow for the PMB protection of 2-amino-5-bromopyridine.

Step-by-Step Protocol

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF and a minimal amount of anhydrous DMF to dissolve the starting material completely. A solvent ratio of approximately 5:1 (THF:DMF) is a good starting point.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10-15 minutes. The formation of hydrogen gas will be observed.

-

Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation of the amino group.

-

Alkylation: Slowly add a solution of p-methoxybenzyl chloride (1.1 eq) in a small amount of anhydrous THF to the reaction mixture via a syringe or dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7][8][9] A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1). The product should have a higher Rf value than the starting material.

-

Quenching: Once the reaction is complete (disappearance of the starting material by TLC), cool the mixture to 0 °C and slowly add saturated aqueous ammonium chloride (NH4Cl) to quench the excess sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(4-methoxybenzyl)-5-bromo-2-aminopyridine.

Reaction Mechanism and Scientific Rationale

The PMB protection of 2-amino-5-bromopyridine proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism.[3]

Mechanistic Steps

-

Deprotonation: Sodium hydride (NaH) acts as a strong, non-nucleophilic base.[5] It abstracts the acidic proton from the amino group of 2-amino-5-bromopyridine to form a sodium amide salt and hydrogen gas. This deprotonation is crucial as it significantly increases the nucleophilicity of the nitrogen atom.

-

Nucleophilic Attack: The resulting pyridyl amide anion is a potent nucleophile that attacks the electrophilic benzylic carbon of p-methoxybenzyl chloride.

-

Displacement: The chloride ion is displaced as a leaving group, forming the desired N-(4-methoxybenzyl)-5-bromo-2-aminopyridine and sodium chloride as a byproduct.

Chemical Transformation Diagram

Caption: Mechanism of PMB protection of 2-amino-5-bromopyridine.

Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry | ||

| 2-Amino-5-bromopyridine | 1.0 eq | Limiting reagent. |

| Sodium Hydride (NaH) | 1.2 eq | A slight excess ensures complete deprotonation. |

| p-Methoxybenzyl chloride | 1.1 eq | A slight excess drives the reaction to completion. |

| Solvent | Anhydrous THF/DMF | THF is a good solvent for the reaction, while DMF aids in dissolving the starting material and the intermediate salt.[3] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature. |

| Reaction Time | 12-16 hours | Typically sufficient for completion. Should be monitored by TLC. |

| Atmosphere | Inert (N2 or Ar) | Sodium hydride is reactive with moisture and oxygen. |

Troubleshooting and Expert Insights

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | - Incomplete deprotonation (wet solvent/reagents).- Poor quality NaH or PMB-Cl. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Use fresh, high-purity reagents. |

| Formation of Byproducts | - Dialkylation (less likely with this substrate).- Reaction of NaH with DMF.[10] | - Use a minimal amount of DMF.- Maintain the recommended stoichiometry. |

| Difficult Purification | - Co-elution of product and unreacted PMB-Cl.- Streaking on the column due to the basicity of the pyridine nitrogen. | - Carefully monitor fractions by TLC during column chromatography.- Add a small amount of triethylamine (0.1-1%) to the eluent to suppress streaking.[11] |

Deprotection Strategies

While this guide focuses on the protection step, it is crucial to consider the eventual removal of the PMB group. The two most common methods are:

-

Oxidative Cleavage: Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This is a mild and often selective method.[1][3]

-

Acidic Cleavage: Using strong acids like trifluoroacetic acid (TFA).[6][12] This method is less selective if other acid-labile groups are present.

The choice of deprotection method will depend on the overall synthetic route and the stability of the molecule.

Characterization of the Final Product

The structure of the synthesized N-(4-methoxybenzyl)-5-bromo-2-aminopyridine should be confirmed using a combination of spectroscopic techniques:

-

¹H NMR: Expect to see the characteristic signals for the pyridine ring protons, the methylene protons of the PMB group (a singlet around 4.5 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aromatic protons of the PMB group.

-

¹³C NMR: Confirmation of the number of unique carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretches of the primary amine and the appearance of a secondary amine N-H stretch.

A multi-technique approach provides the most robust structural confirmation.[13]

References

- Current time information in uMgungundlovu District Municipality, ZA. Google Search.

-

PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. Available at: [Link]

-

p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Chem-Station. Available at: [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. National Institutes of Health. Available at: [Link]

- WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents. Google Patents.

-

4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at. Available at: [Link]

-

p-Methoxybenzyl as a New N3 - Imide Protecting Group of 5-Fluorouridine and Its Application to the Synthesis of 5′-O-Acryloyl-5-fluorouridine¹. J-STAGE. Available at: [Link]

-

PMB Protection - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. Available at: [Link]

-

Workup: Amines - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

-

PMB Deprotection - TFA - Common Organic Chemistry. Organic Chemistry Data. Available at: [Link]

-

Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. Available at: [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

-

5.3: TLC Uses - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. Available at: [Link]

- P. Venturello and M.

-

Sodium hydride - Wikipedia. Wikipedia. Available at: [Link]

-

Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. National Institutes of Health. Available at: [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Washington State University. Available at: [Link]

-

Synthetic organic reactions mediated by sodium hydride - DR-NTU. Nanyang Technological University. Available at: [Link]

-

Organic Functional Group Protection and Deprotection - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. Heterocyclic Letters. Available at: [Link]

-

5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem. National Institutes of Health. Available at: [Link]

-

Using TLC to monitor a reaction | chemlegin - WordPress.com. WordPress.com. Available at: [Link]

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. Available at: [Link]

- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. Google Patents.

- CN102936220B - BOC protection method for aminopyridine - Google Patents. Google Patents.

-

A very practical and selective method for PMB protection of alcohols - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. ResearchGate. Available at: [Link]

-

Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. Patsnap. Available at: [Link]

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. Google Patents.

Sources

- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Sodium hydride - Wikipedia [en.wikipedia.org]

- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 9. chemlegin.wordpress.com [chemlegin.wordpress.com]

- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PMB Deprotection - TFA [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Deprotection of PMB group from aminopyridine using TFA

Application Note: High-Temperature Acidolytic Cleavage of N-PMB Aminopyridines

Part 1: Introduction & Strategic Overview

The Challenge: The protection of exocyclic amines on the pyridine ring (2-, 3-, or 4-aminopyridines) is a critical strategy in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The para-methoxybenzyl (PMB) group is often selected for its stability under basic conditions (e.g., Suzuki couplings, alkylations). However, its removal from aminopyridines is significantly more challenging than from alcohols or simple anilines.

The "Basicity Trap":

Unlike neutral substrates, aminopyridines possess a basic ring nitrogen (

The Solution: While oxidative methods (e.g., DDQ, CAN) are common for PMB removal, they often fail with electron-poor heterocycles or cause side reactions. This protocol details the TFA-mediated acidolytic cleavage , optimized with high temperature and cation scavengers to overcome the electronic deactivation of the pyridine ring.

Part 2: Mechanistic Insight

The reaction proceeds via an

-

Protonation of the PMB-Nitrogen: Required to make the amine a good leaving group.

-

Stability of the Carbocation: The cleavage generates a p-methoxybenzyl carbocation. Without a scavenger, this electrophile will re-alkylate the electron-rich aminopyridine (often at the C-3 or C-5 position) via a Friedel-Crafts mechanism, leading to inseparable byproducts.

Scavenger Role: Anisole (or Thioanisole) acts as a "cation sink," trapping the PMB carbocation to form a stable, non-reactive byproduct (p-methoxybenzyl-anisole), thereby driving the equilibrium toward the free amine.

Figure 1: Mechanistic pathway of acid-mediated PMB cleavage showing the critical role of the scavenger in preventing re-alkylation.

Part 3: Critical Parameters & Optimization

| Parameter | Standard Condition | Rationale |

| Solvent | Neat TFA | Maximizes proton concentration to overcome the stability of the protonated pyridine intermediate. |

| Temperature | 70°C – 80°C | Essential. Room temperature TFA is rarely sufficient for aminopyridines due to the "Basicity Trap." |

| Scavenger | Anisole (3–5 equiv) | Mandatory. Prevents polymerization and C-alkylation of the pyridine ring. |

| Concentration | 0.1 M – 0.5 M | High concentration favors kinetics, but sufficient volume is needed to solubilize the salt forms. |

| Time | 2 – 16 Hours | Highly substrate dependent. Monitor by HPLC (TLC is often misleading due to salt streaks). |

Part 4: Detailed Experimental Protocol

Safety Note: TFA is corrosive and volatile. Work in a fume hood. Aminopyridines can be toxic.[1]

Step 1: Reaction Setup

-

Weigh the N-PMB-aminopyridine substrate (e.g., 1.0 mmol) into a round-bottom flask equipped with a magnetic stir bar.

-

Add Anisole (3.0 – 5.0 mmol, 3–5 equivalents).

-

Note: Thioanisole can be used if the substrate contains Methionine or oxidizable groups, but Anisole is preferred for general use to avoid sulfur smells.

-

-

Add Trifluoroacetic acid (TFA) (approx. 5–10 mL per mmol of substrate).

-

Tip: If the substrate is not soluble, a small amount of Dichloromethane (DCM) can be added, but the reaction temperature must then be lowered, potentially stalling the reaction. Neat TFA is preferred.

-

Step 2: Thermal Cleavage

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 75°C (oil bath temperature).

-

Monitor reaction progress by LC-MS or HPLC after 2 hours.

-

Endpoint: Disappearance of the PMB-protected mass (

) and appearance of the free amine mass ( -

Note: If reaction is incomplete after 6 hours, increase temperature to 85°C (mild reflux).

-

Step 3: Work-up & Isolation (Critical)

The product exists as a TFA salt in the reaction mixture. Direct evaporation often leaves a sticky oil containing the PMB-anisole byproduct.

-

Concentration: Remove the bulk of TFA under reduced pressure (rotary evaporator) at 45°C. Co-evaporate with Toluene (

mL) to remove trace acid. -

Basification: Dissolve the residue in EtOAc (or DCM if more soluble). Add Saturated Aqueous NaHCO₃ (or 1M NaOH if the amine is not base-sensitive) until the aqueous layer pH is >10.

-

Why? You must break the pyridinium-TFA salt to force the aminopyridine into the organic layer.

-

-

Extraction:

-

Separate the layers.

-

Extract the aqueous layer

with EtOAc/DCM. -

Combine organic layers.[2]

-

-

Purification:

Figure 2: Operational workflow for the deprotection and isolation of the free amine.

Part 5: Troubleshooting & Expert Tips

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Temperature too low or "Basicity Trap" too strong. | Increase temp to reflux. Add 5-10% Triflic Acid (TfOH) to the TFA mixture to increase acidity ( |

| New Impurity (+120 mass) | C-Alkylation (Friedel-Crafts).[5] | Scavenger was insufficient. Repeat with 10 equiv. Anisole or switch to 1,3-Dimethoxybenzene (more reactive scavenger). |

| Product in Aqueous Layer | Pyridine is still protonated. | The aqueous workup was not basic enough. Adjust to pH 12 using 1N NaOH and re-extract with DCM/Isopropanol (3:1). |

| Degradation | Acid sensitivity.[2][5][6][7][8] | Abandon TFA. Switch to oxidative deprotection using DDQ (2 equiv) in DCM/H2O at 50°C [Ref 1]. |

References

-

Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons. (Chapter on Protection for the Amino Group).

-

Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors . Journal of Medicinal Chemistry (via PMC). (2014).[4] Demonstrates TFA/80°C protocol for aminopyridine deprotection.

-

PMB Deprotection - TFA Methodologies . Common Organic Chemistry. Detailed examples of TFA-mediated cleavage conditions.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PMB Deprotection - TFA [commonorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 7. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Improving yield of SNAr reaction for 2-amino-5-bromopyridine

Technical Support Center: SNAr Optimization for 2-Amino-5-Bromopyridine

Core Directive: The Reaction Landscape

The synthesis of 2-amino-5-bromopyridine via SNAr typically involves the ammonolysis of 2,5-dibromopyridine . This reaction relies on the electronic activation provided by the pyridine nitrogen, which renders the C-2 position electrophilic.

The Central Challenge: While the C-2 bromine is activated (ortho to nitrogen), the C-5 bromine is deactivated (meta to nitrogen). However, the reaction is kinetically sluggish compared to 2,4-dinitrohalobenzenes. Users often encounter low conversion rates or hydrolysis byproducts (pyridones) when using aqueous ammonia.

Mechanism & Regioselectivity (Visualized)

The following diagram illustrates the regioselectivity logic and the Meisenheimer intermediate pathway.

Caption: Regioselective attack of ammonia at C-2 vs. C-5. The nitrogen atom stabilizes the negative charge for C-2 attack (Meisenheimer complex), a stabilization absent for C-5 attack.

Validated Experimental Protocols

To maximize yield, you must choose the correct ammonia source. Aqueous ammonia often leads to hydrolysis (pyridone formation) at the high temperatures required for this de-activated system.

Method A: High-Pressure Alcoholic Ammonolysis (Recommended)

Best for: High yield, ease of purification, minimizing hydrolysis.

| Parameter | Specification | Rationale |

| Substrate | 2,5-Dibromopyridine (1.0 eq) | Starting material.[1] |

| Reagent | NH3 in Ethanol (sat. ~15-20%) or Methanol | Anhydrous conditions prevent hydrolysis to 5-bromo-2-pyridone. |

| Stoichiometry | >10 equivalents NH3 | Drives equilibrium; NH3 is volatile, excess ensures pseudo-first-order kinetics. |

| Temperature | 130°C – 150°C | Critical: Below 100°C, reaction is too slow. |

| Pressure | 15–20 bar (Autoclave/Sealed Tube) | Required to keep NH3 in solution at reaction temp. |

| Time | 12 – 24 Hours | Monitor by HPLC/TLC. |

Step-by-Step Workflow:

-

Charge: Load 2,5-dibromopyridine into a stainless steel autoclave or heavy-walled pressure tube.

-

Solvent: Add chilled ethanolic ammonia (saturated). Tip: Perform this quickly to minimize outgassing.

-

Seal & Heat: Seal vessel immediately. Ramp temperature to 140°C.

-

Monitor: Check pressure. If pressure drops significantly, you may have a leak (ammonia loss), which will kill the yield.

-

Work-up: Cool to RT. Vent carefully. Concentrate solvent in vacuo.

Method B: Copper-Catalyzed Ammonolysis (Ullmann-Type)

Use if: High-pressure equipment is unavailable. While technically an Ullmann coupling, this is often categorized under SNAr improvements in process chemistry.

-

Catalyst: CuI (5-10 mol%) + L-Proline (20 mol%).

-

Base: K2CO3.

-

Solvent: DMSO or DMF (allows reaction at 80-100°C at atmospheric pressure).

-

Note: Purification is harder due to DMSO/Copper removal.

Troubleshooting & FAQ

Q1: The reaction stalled at 60% conversion. Adding more time didn't help. Why?

-

Diagnosis: Ammonia depletion. At 140°C, even a micro-leak in the autoclave seal allows NH3 gas to escape, leaving the solvent behind. The reaction stops because the nucleophile is gone.

-

Fix: Cool down, re-saturate with fresh NH3 gas, and re-seal. Ensure O-rings are chemically compatible with amines (Kalrez or PTFE-encapsulated).

Q2: I see a new spot on TLC that is not the product or starting material. It's very polar.

-

Diagnosis: 5-bromo-2-pyridone.

-

Cause: Water in the system.[2][3] At high pH and Temperature, water competes with ammonia as a nucleophile.

-

Fix: Switch from Aqueous NH4OH to Anhydrous NH3 in MeOH/EtOH. Dry the starting material.[2][4]

Q3: How do I purify the product without running a column?

-

Protocol: Acid-Base Swing Extraction (Self-Validating)

-

Dissolve crude residue in EtOAc.

-

Extract with 1M HCl (3x).

-

Logic: Product (pyridine N) protonates and goes to water. Non-basic impurities (unreacted dibromopyridine, tars) stay in EtOAc.

-

-

Discard EtOAc layer (or save for recovery of SM).

-

Basify the Aqueous layer with NaOH to pH > 10.

-

Logic: Product deprotonates and precipitates/oils out.

-

-

Extract Aqueous layer with fresh EtOAc or DCM.

-

Dry (Na2SO4) and evaporate.

-

Result: >98% purity is common with this method.

-

Q4: Can I use 2-amino-5-bromopyridine as a substrate for another SNAr reaction?

-

Answer: Generally, No .

-

Reasoning: The bromine at C-5 is beta to the nitrogen. It does not benefit from the Meisenheimer stabilization. To displace the C-5 bromine, you must use Palladium-catalyzed amination (Buchwald-Hartwig), not SNAr.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Caption: Diagnostic workflow for optimizing the ammonolysis of 2,5-dibromopyridine.

References

-

Regioselectivity of SNAr on Pyridines

- Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.

- Source: WuXi Biology / QM Magic Class.

-

URL:[Link]

- Synthesis Protocol (Patent)

-

Purification & Properties

-

Mechanistic Insight

- Title: Reaction mechanism of aqueous ammonia with dibromopyridines.

- Source: Chemistry Stack Exchange (Valid

-

URL:[Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 4. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

Technical Support Center: Purification of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

Case ID: PUR-5B-PMB-001 Status: Open Priority: High (Intermediate Stability/Purity Critical) Assigned Specialist: Senior Application Scientist, Separation Technologies

Quick Triage & Reference Data

Before troubleshooting specific issues, verify your baseline conditions against this reference standard for 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine .

| Parameter | Standard / Expectation | Notes |

| Compound Type | Secondary Aminopyridine | Base Sensitive: Weakly basic pyridine nitrogen + secondary amine. |

| Stationary Phase | Silica Gel 60 (40–63 µm) | Warning: Unmodified silica is acidic ( |

| Primary Solvent System | Hexanes / Ethyl Acetate | Standard starting point.[1][2] |

| Alternative Solvent | DCM / Methanol | Use only if polarity is insufficient in EtOAc. |

| Required Modifier | Triethylamine (TEA) | CRITICAL: 1.0% v/v is mandatory to prevent streaking.[3] |

| Adjust solvent strength to hit this window. | ||

| Detection | UV (254 nm) | Strong absorption due to Pyridine + PMB chromophores. |

Troubleshooting Guides (Q&A Format)

Issue A: "My product streaks/tails significantly, and I can't separate it from impurities."

Tech Support Diagnosis: This is the most common issue with aminopyridines. The pyridine nitrogen (and the secondary amine) acts as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface. This non-specific binding causes peak broadening (tailing).

Corrective Action: You must "cap" the silanols using a mobile phase modifier.

-

The Fix: Add 1% Triethylamine (TEA) to both your non-polar (Hexane) and polar (EtOAc) solvent reservoirs.

-

The Mechanism: TEA (

) is more basic than your pyridine product ( -

Protocol Adjustment:

Pro-Tip: If TEA is unavailable, 1%

in Methanol can be used, but TEA is miscible with Hexanes and is generally preferred for Normal Phase.

Issue B: "The sample is not dissolving in the mobile phase (Hexane/EtOAc)."

Tech Support Diagnosis: 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is a moderately polar, aromatic solid. It often exhibits poor solubility in pure Hexanes, leading to precipitation at the head of the column if liquid-loaded in a weak solvent.

Corrective Action: Switch to Dry Loading (Solid Load).

-

Why: Liquid loading in a strong solvent (like DCM) causes "band broadening" because the sample travels too fast initially. Loading in a weak solvent causes precipitation.

-

The Protocol:

-

Dissolve crude material in a minimal amount of Dichloromethane (DCM).

-

Add silica gel (ratio: 1g crude to 2g silica).

-

Rotary evaporate until a free-flowing powder remains.

-

Load this powder on top of a pre-packed column (or into a solid load cartridge).

-

Issue C: "I'm worried about the stability of the PMB group."

Tech Support Diagnosis: The para-methoxybenzyl (PMB) group on an amine is generally stable to basic and neutral conditions but is acid-sensitive (cleavable with TFA or oxidative conditions like DDQ/CAN).

Corrective Action:

-

Avoid Acidic Modifiers: Never use Acetic Acid or Formic Acid in your mobile phase. While intended to sharpen peaks for acidic compounds, they can protonate the PMB nitrogen or, in extreme cases/high concentrations, facilitate cleavage.

-

Solvent Safety: Ensure your Chloroform (if used) is not acidic (stabilized with ethanol/amylene is fine; avoid old bottles where HCl may have formed).

The "Gold Standard" Purification Protocol

Objective: Isolate >98% pure 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine from a crude reaction mixture.

Materials

-

Stationary Phase: Silica Gel 60.

-

Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA).[6]

-

Equipment: Flash Chromatography System or Glass Column.[4]

Step-by-Step Workflow

-

TLC Method Development:

-

Prepare a mini-chamber with 20% EtOAc / 80% Hexane.

-

Crucial: Add 1 drop of TEA to the TLC chamber.

-

Spot crude.[7] If

, increase EtOAc. If -

Target: Find the % EtOAc that gives

. Let's assume it is 30% EtOAc.

-

-

Column Pre-Treatment (The "Neutralization" Step):

-

Sample Loading (Dry Load):

-

Dissolve crude in DCM. Add silica (1:2 ratio). Evaporate to dryness.

-

Load the powder carefully onto the column bed. Add a layer of sand on top to protect the bed.

-

-

Elution Gradient:

-

Solvent A: Hexanes + 1% TEA.

-

Solvent B: Ethyl Acetate + 1% TEA.

-

Gradient Profile:

-

0% B (2 CV) – Flush non-polar impurities.

-

0% to 40% B (over 10 CV) – Linear gradient.

-

Hold at 40% B (if product is eluting).

-

Flush 100% B (to remove polar baseline muck).

-

-

-

Post-Run Processing:

Visual Troubleshooting Logic

Diagram 1: Tailing & Separation Logic

This decision tree helps you determine why your separation is failing and how to fix it immediately.

Caption: Decision tree for resolving peak tailing and resolution issues specific to aminopyridines.

Diagram 2: Purification Workflow Overview

The complete lifecycle of the purification process for this specific intermediate.[3]

Caption: Standardized workflow for the purification of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

-

Greene, T. W.; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Refer to section on PMB amine protection stability). Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine pKa values). Link

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Solvent Systems and Modifiers. (General guide on amine modifiers). Link

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

Recrystallization solvents for 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

Technical Support Center

Overview

This technical guide provides a comprehensive framework for selecting an appropriate recrystallization solvent for the purification of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine. As no standardized recrystallization protocol for this specific molecule is prominently published, this document outlines a systematic, first-principles approach to solvent screening and troubleshooting. The methodologies described herein are grounded in established chemical principles to ensure a high probability of successful purification for researchers in synthetic chemistry and drug development.

Part 1: Physicochemical Profile of the Analyte

A successful recrystallization hinges on understanding the solute's properties. The structure of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine contains several functional groups that dictate its solubility:

-

Pyridine Ring: A heterocyclic aromatic ring that contributes moderate polarity.

-

Bromo Group: An electron-withdrawing halogen that adds to the molecule's polarity.

-

Secondary Amine (-NH-): Capable of acting as a hydrogen bond donor and acceptor, significantly increasing polarity.

-

4-Methoxybenzyl Group: This group presents a dual character. The benzyl (aromatic hydrocarbon) portion is nonpolar, while the methoxy ether group (-OCH₃) introduces polarity and can act as a hydrogen bond acceptor.

Part 2: Core Principles & Solvent Selection FAQ

This section addresses common questions regarding the strategy for identifying a suitable recrystallization solvent.

Q1: What is the fundamental goal of choosing a recrystallization solvent? The ideal solvent will exhibit a high temperature coefficient for the solute.[3] This means it should dissolve 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine completely at or near its boiling point but have very low solubility for it at low temperatures (e.g., 0-4 °C).[4][5][6] This differential solubility is what allows the compound to crystallize from a saturated solution upon cooling, leaving impurities behind in the "mother liquor".[2]

Q2: What are the essential characteristics of a good solvent? A suitable solvent must meet several criteria:

-

Temperature-Dependent Solubility: High solubility when hot, low solubility when cold.[3][4]

-

Inertness: It must not react chemically with the compound being purified.[1][3][7]

-

Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in solution).[1][4][5]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2][3]

-

Safety & Cost: The solvent should be non-flammable, inexpensive, and have low toxicity.[3][7]

Q3: Based on its structure, which solvents should I test first for 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine? Given its intermediate polarity, solvents of similar character are the best starting points. Avoid highly nonpolar solvents like hexane or highly polar solvents like water as single-solvent systems initially.

Recommended Starting Solvents:

-

Ethanol (95%): An excellent general-purpose solvent for moderately polar compounds.[1]

-

Ethyl Acetate: Effective for compounds of intermediate polarity.[1]

-

Acetone: A good solvent for relatively polar compounds, though its low boiling point can be a disadvantage.[1]

-

Isopropanol: Similar to ethanol but slightly less polar.

Q4: How do I perform a small-scale solvent screening test?

-

Place approximately 50-100 mg of your crude compound into a small test tube.

-

Add the chosen solvent dropwise at room temperature, swirling after each addition, up to about 1 mL. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[5]

-

If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

-

If the compound dissolves completely when hot, you have a potential candidate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to observe crystal formation. Abundant crystal formation indicates a good solvent.

Part 3: Troubleshooting Guide

This section provides solutions to common issues encountered during recrystallization.

Q: My compound will not dissolve, even in the boiling solvent. A: The solvent is likely not polar enough to overcome the crystal lattice energy of your compound.

-

Solution 1: Choose a more polar solvent from the list. For example, if ethyl acetate failed, try ethanol.

-

Solution 2: If using a mixed-solvent system, you have too much "anti-solvent" (the one in which it is less soluble). Add more of the "good" solvent until the compound dissolves.

Q: My compound dissolves completely in the solvent at room temperature. A: The solvent is too effective a solvent (too polar or too similar in character). Your compound will not crystallize upon cooling because the solution will not become saturated.[6]

-

Solution 1: Choose a less polar solvent. For example, if it dissolves readily in methanol, try ethyl acetate.

-

Solution 2: Use the current solvent as the "good" solvent in a mixed-solvent recrystallization.[6] Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble, like water for an ethanol solution) until the solution turns cloudy (turbid). Add a drop or two of the hot "good" solvent to redissolve the solid and then allow it to cool slowly.

Q: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it? A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.

-

Cause 1: The boiling point of the solvent is higher than the melting point of your compound.[1]

-

Cause 2: The solution is supersaturated and cooled too rapidly.

-

Solutions:

-

Reheat the solution to redissolve the oil. Allow it to cool much more slowly. Agitating the solution or scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

-

Add a small amount of additional solvent before cooling to reduce the saturation level slightly.

-

If the problem persists, select a solvent with a lower boiling point.

-

Q: My crystal yield is very low. How can I improve recovery? A: Low recovery can result from several factors.

-

Cause 1: Using too much solvent. The solution is not sufficiently saturated upon cooling.[3]

-

Solution: Gently boil off some of the solvent to concentrate the solution, then attempt the cooling and crystallization process again.

-

-

Cause 2: Premature crystallization during a hot filtration step.

-

Solution: Use a heated filter funnel and pre-heat your receiving flask with hot solvent vapor to prevent cooling.

-

-

Cause 3: Insufficient cooling.

-

Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

-

Part 4: Recommended Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Using Ethanol)

-

Dissolution: Place the crude 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

-

Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding an excess of solvent.

-

Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.

-

Hot Filtration (if necessary): To remove insoluble impurities or charcoal, quickly filter the hot solution through a fluted filter paper in a pre-warmed short-stemmed funnel into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven or air-dry on a watch glass.

Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)

-

Dissolution: Dissolve the crude solid in a minimum amount of boiling ethanol in an Erlenmeyer flask.

-

Anti-Solvent Addition: While the ethanol solution is still hot, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy.

-

Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

-

Crystallization, Collection, and Drying: Follow steps 5-8 from the Single-Solvent Protocol, using an ice-cold ethanol/water mixture to wash the crystals in step 7.

Part 5: Data Summary & Visualizations

Table 1: Common Recrystallization Solvents & Suitability

| Solvent | Boiling Point (°C) | Polarity Index | Suitability Rationale for 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine |

| Water | 100 | 9.0 | Poor (as single solvent): Likely too polar; compound probably insoluble even when hot. Suitable as an anti-solvent.[1] |

| Methanol | 65 | 6.6 | Possible: Good for polar compounds, but its low boiling point may limit the solubility difference between hot and cold.[1] |

| Ethanol (95%) | 78 | 5.2 | Excellent Starting Point: An excellent general-purpose solvent for moderately polar compounds.[1] |

| Acetone | 56 | 5.1 | Good Starting Point: Good solvent, but the very low boiling point can make it difficult to maintain a hot solution.[1] |

| Ethyl Acetate | 77 | 4.4 | Excellent Starting Point: Good for compounds with intermediate polarity.[1] |

| Toluene | 111 | 2.4 | Poor: Likely not polar enough. High boiling point makes it difficult to remove.[1] |

| Hexane | 69 | 0.1 | Poor (as single solvent): Far too nonpolar; compound will be insoluble. Suitable as an anti-solvent in some cases.[1] |

Diagrams

Caption: Workflow for initial single-solvent selection.

Caption: Troubleshooting guide for when a compound oils out.

References

- University of Colorado, Boulder. (n.d.). Experiment 2: Recrystallization.

- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- University of California, Los Angeles. (n.d.). Recrystallization.

- Chem 205, Fall 2005. (n.d.). Recrystallization I.

- University of Massachusetts. (n.d.). Recrystallization.

-

Homework.Study.com. (n.d.). What are three characteristics of a good recrystallization solvent? Retrieved from [Link]

- CP Lab Safety. (n.d.). 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, min 98%, 1 gram.

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidin-4-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-n-(4-methoxybenzyl)pyridine-2-carboxamide (C14H13BrN2O2). Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-((4-methoxybenzyl)oxy)pyridine (C13H12BrNO2). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. rubingroup.org [rubingroup.org]

- 3. Recrystallization [sites.pitt.edu]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. homework.study.com [homework.study.com]

Technical Support Center: Acid Stability of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

Executive Summary: The Stability Paradox

You are inquiring about the stability of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine under acidic conditions. As a Senior Application Scientist, I must frame this not just as a "stable/unstable" binary, but as a matter of kinetic control .

The 4-methoxybenzyl (PMB) group is chemically designed to be acid-labile .[1] Therefore, under strong acidic conditions (e.g., TFA, high molarity HCl), this molecule is inherently unstable —the PMB group will cleave. However, the pyridine core itself is robust.[1] Your experimental success depends entirely on managing the rate of this cleavage versus the stability of the carbocation intermediates.[1]

-

If you want to KEEP the PMB group: You must avoid strong Brønsted acids (pH < 2) and elevated temperatures.[1]

-

If you want to REMOVE the PMB group: You must use scavengers to prevent "scrambling" (alkylation of the pyridine ring by the liberated PMB cation).

Diagnostic Flowchart: Assess Your Risk

Before proceeding, locate your specific experimental condition on this stability map.[1]

Figure 1: Stability decision matrix based on acid strength and scavenger presence.

Critical Vulnerability Analysis

A. The PMB Vulnerability (The "Why")

The 4-methoxybenzyl group owes its acid lability to the methoxy substituent on the benzene ring. This group donates electron density (via resonance), stabilizing the benzylic carbocation formed during acidolysis.[1]

The Mechanism:

-

Protonation: The pyridine nitrogen (pKₐ ~6.[1]8) protonates first.[1] This is reversible and does not cause degradation.[1]

-

Activation: In strong acid (TFA), the secondary amine or the PMB ether oxygen (if using oxidative conditions) becomes activated.[1]

-

Cleavage: The C-N bond breaks, releasing the 5-bromo-pyridin-2-amine and the 4-methoxybenzyl carbocation .[1]

B. The Scavenger Necessity

This is the most common failure point.[1] The liberated PMB carbocation is a potent electrophile.[1] If you do not provide a "sacrificial" nucleophile (scavenger), the carbocation will attack the most electron-rich spot available:

-

The Pyridine Ring: It may alkylate the 3-position of your pyridine.[1]

-

The Product: It may re-alkylate the amine.[1]

-

Polymerization: PMB cations polymerize with each other, turning the reaction mixture a deep purple/pink color.[1]

Troubleshooting Guides & FAQs

Scenario A: "I want to keep the PMB group, but I need to use acid."

Q: Can I perform an acidic workup (e.g., 1M HCl wash) without losing the PMB?

-

Answer: Yes, but with strict controls.

-

Protocol: Use cold (0°C) 0.5M to 1M HCl. Perform the wash quickly (< 5 mins) and immediately neutralize with NaHCO₃.[1] The cleavage is temperature-dependent.[1][2] At room temperature, 1M HCl will slowly hydrolyze the PMB group over hours.[1]

Q: Is the molecule stable in Acetic Acid?

-

Answer: Generally, yes.[1] Glacial acetic acid at room temperature is usually insufficient to cleave the PMB amine bond rapidly.[1] However, avoid refluxing in acetic acid, as this will promote cleavage.[1]

Scenario B: "I am trying to deprotect, but the yield is low/messy."

Q: My reaction turned dark purple/black. What happened?